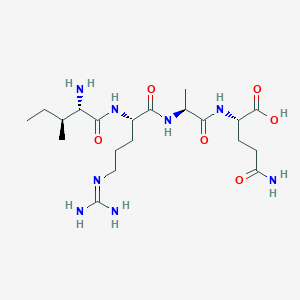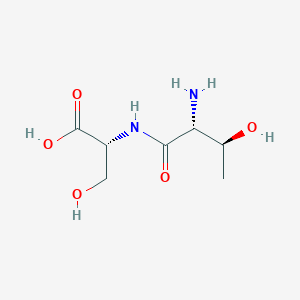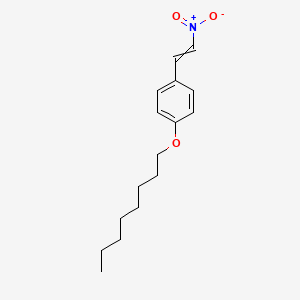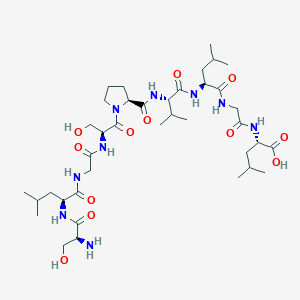![molecular formula C38H54O10 B12535340 2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid CAS No. 701250-27-3](/img/structure/B12535340.png)
2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid is a complex organic compound that features a benzene ring substituted with two furan-2-ylmethoxy decyl groups and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethoxy decyl groups, which are then attached to the benzene ring through etherification reactions. The carboxylic acid groups can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of catalysts and optimized reaction conditions would be essential to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid has several scientific research applications:
Polymer Chemistry: It can be used as a monomer for the synthesis of bio-based polymers.
Materials Science: Its derivatives can be used to create materials with unique properties, such as improved gas barrier properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds with biological molecules, while the furan rings can participate in π-π interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Furandicarboxylic Acid (FDCA): A bio-based monomer used in the production of polyethylene furanoate (PEF).
Terephthalic Acid (TA): A key monomer in the production of polyethylene terephthalate (PET).
Uniqueness
2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid is unique due to its combination of furan and benzene rings, which provides it with distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
701250-27-3 |
|---|---|
Fórmula molecular |
C38H54O10 |
Peso molecular |
670.8 g/mol |
Nombre IUPAC |
2,5-bis[10-(furan-2-ylmethoxy)decoxy]terephthalic acid |
InChI |
InChI=1S/C38H54O10/c39-37(40)33-28-36(48-24-16-12-8-4-2-6-10-14-22-44-30-32-20-18-26-46-32)34(38(41)42)27-35(33)47-23-15-11-7-3-1-5-9-13-21-43-29-31-19-17-25-45-31/h17-20,25-28H,1-16,21-24,29-30H2,(H,39,40)(H,41,42) |
Clave InChI |
FDIUAGBTJSNSIE-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)COCCCCCCCCCCOC2=CC(=C(C=C2C(=O)O)OCCCCCCCCCCOCC3=CC=CO3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene](/img/structure/B12535262.png)

![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)


![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)



![Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate](/img/structure/B12535300.png)
![4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12535301.png)
![3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one](/img/structure/B12535303.png)
![Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]-](/img/structure/B12535324.png)
